4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Corrosion Inhibition Mild Steel Acidic Solution

APTT (CAS 22706-11-2) delivers >90% corrosion inhibition on mild steel at 0.8 mM in 1 M HCl, with validated protection for marine-grade NAB alloys. Performance is substitution-pattern dependent—replacing the 5-phenyl group alters metal-binding energy and erodes inhibition efficiency. The 4-amino group is essential for generating CNS-active Schiff bases, enabling anxiolytic/antidepressant lead discovery. Standard 97% purity with batch-specific NMR, HPLC, or GC documentation. Store at 2–8 °C. Choose APTT for reproducible corrosion protection and targeted CNS drug discovery.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 22706-11-2
Cat. No. B185664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS22706-11-2
Synonyms4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=S)N2N
InChIInChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)
InChIKeyOKNHZPGPLNUEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) Core Specifications and Procurement Parameters


4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT, CAS 22706-11-2, C8H8N4S, MW 192.24 g/mol) is a heterocyclic building block characterized by a 1,2,4-triazole core substituted with an amino group at the 4-position, a phenyl group at the 5-position, and a thiol group at the 3-position. Its core structure is known to exhibit thiol-thione tautomerism [1], a property that influences its reactivity and intermolecular interactions. The compound is commercially available with a standard purity of 97% and is often supplied with batch-specific quality control documentation, including NMR, HPLC, or GC reports .

Why 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Other 1,2,4-Triazole-3-thiol Analogs


The performance of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) is highly sensitive to its specific substitution pattern. Direct replacement with a close analog, such as one bearing a different aryl group at the 5-position, leads to quantifiably different outcomes. This is not a class-level effect but a result of structure-specific properties. For instance, the substitution of the 5-phenyl group for a 5-(pyridin-4-yl) group alters the molecule's electronic environment and heteroatom content, directly impacting its binding energy to metal surfaces and resulting in a measurable difference in corrosion inhibition efficiency [1]. Similarly, the presence of the reactive 4-amino group is essential for the synthesis of Schiff base derivatives, which are key to unlocking specific biological activities not inherent to the core scaffold [2]. Therefore, substituting APTT with a structurally similar but not identical compound introduces a high risk of experimental failure or suboptimal performance.

Quantifiable Performance Differentiation: A Comparative Guide for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol


Corrosion Inhibition Efficiency for Mild Steel: Comparative Data vs. Pyridinyl Analog

In a direct head-to-head comparison, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibits high corrosion inhibition efficiency for mild steel in 1.0 M HCl, but is measurably outperformed by its 5-(pyridin-4-yl) analog (AP) [1]. At 293 K and a concentration of 5 × 10⁻³ M, AT achieves an inhibition efficiency of 93.33%, while AP reaches 97.33%. This difference is attributed to the higher nitrogen heteroatom content of AP, which enhances its interaction with the steel surface, as confirmed by molecular dynamics simulations [1].

Corrosion Inhibition Mild Steel Acidic Solution

Concentration-Dependent Corrosion Inhibition: Thresholds for >90% Efficiency

Studies on APTT as a corrosion inhibitor for mild steel in 1.0 M HCl demonstrate a clear, quantifiable concentration-performance relationship [1]. The compound achieves an inhibition efficiency greater than 90% at a concentration of 80 × 10⁻⁵ M (0.8 mM). This is a key performance benchmark when compared to other inhibitors in its class, which may require higher concentrations to achieve similar protection levels [1].

Corrosion Inhibition Mild Steel Hydrochloric Acid

Broad-Spectrum Substrate Compatibility: Corrosion Inhibition of Nickel-Aluminum Bronze Alloy

APTT is not limited to mild steel; it demonstrates verified corrosion inhibition on more specialized alloys. In studies on nickel-aluminum bronze (NAB) alloy, a material critical in marine applications, APTT was shown to inhibit corrosion fairly well, with its efficiency increasing with inhibitor concentration and its adsorption obeying the Langmuir isotherm model [1]. Quantum chemical calculations pinpoint the sulfur and specific nitrogen atoms (N7 and N8) as the reactive sites responsible for this protection [1].

Corrosion Inhibition Nickel-Aluminum Bronze Marine Engineering

Functional Material Derivative: Electrochemical Sensing of L-Dopamine

APTT can be chemically modified to create functional materials with unique analytical capabilities. A study demonstrated that a hybrid nanocomposite, formed by modifying octakis(3-chloropropyl)octasilsesquioxane (SS) with APTT and subsequently reacting it with copper and hexacyanoferrate(III) (CuHSA), can be incorporated into a graphite paste electrode [1]. This modified electrode (CuHSA) exhibited a well-defined redox couple with an average potential Eθ’= 0.71V (vs Ag/AgCl(sat.)) and enabled the electrocatalytic determination of L-Dopamine [1].

Electrochemical Sensor Nanocomposite L-Dopamine Detection

CNS Pharmacology: Quantifiable Behavioral Effects of Schiff Base Derivatives

The 4-amino group of APTT is a critical functional handle for derivatization, enabling the synthesis of Schiff bases that exhibit quantifiable central nervous system (CNS) activities. In a pharmacological screening, specific Schiff base derivatives of APTT demonstrated 'extremely significant' activities in standard behavioral assays . The derivatives formed with benzaldehyde (5e), furfuraldehyde (5d), and 2,4-dichloro benzaldehyde (5a) showed potent effects in the elevated plus maze (anxiolytic) and forced swim test (antidepressant) models .

CNS Drug Discovery Anxiolytic Antidepressant Schiff Base

Limited Standalone Antimicrobial Activity Highlights Its Role as a Scaffold

A systematic investigation into the antimicrobial properties of APTT reveals a critical distinction: the core nucleus itself has limited inherent antimicrobial potency. However, it serves as an effective synthetic scaffold [1]. The study concludes that while a few synthesized derivatives showed promising activity against both bacteria and yeast-like fungi, the activity is not a general class property but is highly dependent on the nature of the appended substituents [1].

Antimicrobial Derivative Synthesis Drug Discovery

Validated Application Scenarios for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Based on Comparative Evidence


High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Environments

APTT is a proven choice for protecting mild steel infrastructure from acid corrosion, such as in industrial pickling or acid cleaning processes. It achieves >90% inhibition efficiency at a concentration of 0.8 mM in 1.0 M HCl, a well-defined performance benchmark. While a related pyridinyl analog offers slightly higher peak efficiency (97.33% vs 93.33% at 5 mM), APTT remains an excellent, high-performance candidate where this marginal difference is acceptable [1][2].

Corrosion Protection for High-Value Alloys in Marine and Offshore Systems

For researchers and engineers working with nickel-aluminum bronze (NAB) alloys—common in marine propellers, pumps, and valves—APTT is a validated corrosion inhibitor. Its efficacy on NAB has been demonstrated, with its adsorption behavior fitting the Langmuir isotherm model, indicating a well-defined and predictable protection mechanism driven by S and N reactive sites [1].

Building Block for Electrochemical Sensors via Nanocomposite Formation

APTT is a functional precursor for developing advanced materials. It can be used to chemically modify silsesquioxane nanoparticles, which, after reaction with copper and hexacyanoferrate(III), form a nanocomposite with a characteristic redox potential (Eθ'= 0.71V vs Ag/AgCl). This composite enables the electrocatalytic detection of L-Dopamine, providing a specific pathway for researchers designing neurotransmitter sensors [1].

Scaffold for CNS-Active Schiff Bases in Anxiolytic and Antidepressant Drug Discovery

APTT's primary value in medicinal chemistry is as a starting material for generating libraries of CNS-active Schiff bases. Specific derivatives, notably those from benzaldehyde (5e), furfuraldehyde (5d), and 2,4-dichloro benzaldehyde (5a), have demonstrated potent effects in anxiolytic and antidepressant behavioral models. This provides a direct and reproducible synthetic strategy for CNS drug discovery programs [1].

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